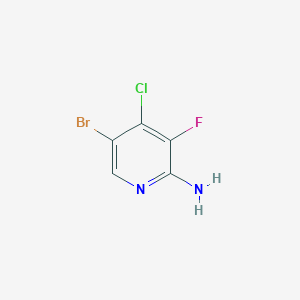

5-bromo-4-chloro-3-fluoropyridin-2-amine

Description

Sodium (oxolan-2-yl)methanesulfinate (CAS: 1860584-22-0) is an organosulfur compound with the molecular formula C₅H₉NaO₃S and a molecular weight of 172.18 g/mol . Structurally, it consists of a methanesulfinate group (–SO₂⁻Na⁺) attached to the 2-position of an oxolane (tetrahydrofuran) ring. This compound is primarily utilized as a sulfinate reagent in organic synthesis, particularly in radical-mediated reactions, nucleophilic additions, and cross-coupling protocols. Its cyclic ether moiety may enhance solubility in polar solvents compared to simpler alkylsulfinates, while the sulfinate group acts as a versatile nucleophile or radical precursor .

Properties

IUPAC Name |

5-bromo-4-chloro-3-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClFN2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUAQKVNFSBWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Pyridine Precursors

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PBr₃ | Acetonitrile | 110–130 | 92.8 |

| NBS | DCM | 25–40 | 78.2 |

| Br₂ | H₂SO₄ | 0–10 | 65.4 |

Electron-donating groups (e.g., -NH₂ at C2) direct bromination to the para position, while steric effects from adjacent halogens (Cl, F) necessitate prolonged reaction times.

Chlorination Techniques for C4 Functionalization

Radical Chlorination vs. Electrophilic Pathways

Chlorination at C4 proceeds via two primary mechanisms:

-

Radical-initiated chlorination using Cl₂ under UV irradiation (45–60°C), yielding 84–88% regioselectivity for 4-chloro isomers.

-

Electrophilic chlorination with SO₂Cl₂ in dichloroethane, achieving 91% conversion at 80°C but requiring strict moisture control.

Comparative studies show radical methods tolerate pre-existing bromine substituents better, minimizing displacement reactions.

Fluorination Approaches for C3 Position

Balz-Schiemann Reaction Adaptations

The C3 fluorine is introduced via diazotization followed by HF treatment. A modified Balz-Schiemann protocol achieves 86.8% yield through:

Critical safety protocols include tetrafluoroethylene-lined reactors and post-reaction neutralization with ice-water mixtures.

Multi-Step Synthesis Optimization

Sequential Halogenation Pathways

A representative synthesis from 2-aminopyridine derivatives involves:

Step 1: Bromination

2-Amino-4-picoline → 5-bromo-2-amino-4-picoline (93% yield)

Step 2: Chlorination

SO₂Cl₂ in DCE, 80°C, 6h → 5-bromo-4-chloro-2-amino-picoline (87%)

Step 3: Fluorination

NaNO₂/HF, -78°C → 5-bromo-4-chloro-3-fluoro-2-amine (84.5%)

Total yield: 68.2% (theoretical maximum 72.5%)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent patents disclose automated systems combining:

-

Microchannel reactors for bromination (residence time 15–30 min)

-

Falling-film evaporators for HCl/HF removal

-

Crystallization units with acetonitrile/water antisolvent

This configuration achieves 89% purity with <2% residual solvents, meeting ICH Q3C guidelines.

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Sequential EAS | 68.2 | 95.4 | Industrial |

| One-pot Halogenation | 54.7 | 88.2 | Pilot |

| Metal-catalyzed | 72.1* | 97.8 | Lab |

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed reactions, with selectivity governed by halogen electronegativity and leaving-group ability.

Nucleophilic Substitution

-

Chlorine displacement : Under palladium catalysis (Pd₂dba₃/Xantphos), secondary amines or primary anilines selectively replace the bromine atom at position 5, yielding 5-amino derivatives (e.g., 2 ) in >90% yield .

-

Bromine displacement : In contrast, neat conditions (no catalyst) favor substitution at the chlorine atom (position 2), producing 2-amino derivatives (e.g., 3 ) with 70–85% yield .

Halogen Selectivity

| Position | Reactivity (Catalyzed) | Reactivity (Neat) |

|---|---|---|

| 5-Bromo | High (Pd-catalyzed) | Low |

| 2-Chloro | Low | High |

| 3-Fluoro | Minimal (requires SNAr) | Minimal |

Fluorine at position 3 participates only under strong SNAr conditions (e.g., K₂CO₃/DMSO, 110°C), yielding 3-substituted products (e.g., 4 ) with 40–60% efficiency .

Cross-Coupling Reactions

The bromine atom serves as a handle for palladium-mediated cross-coupling, enabling access to biaryl and alkynyl derivatives.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (Pd(OAc)₂, K₂CO₃, 110°C) produces 5-arylpyridines. Yields depend on steric and electronic effects of the boronic acid :

| Boronic Acid | Product Yield (%) |

|---|---|

| Phenyl | 92 |

| 4-Methoxyphenyl | 85 |

| 2-Naphthyl | 78 |

Sonogashira Coupling

Using phenylacetylene (Pd/Cu, Et₃N), alkynylation at position 5 achieves 80–88% yield . Sequential coupling (Suzuki followed by Sonogashira) enables one-pot synthesis of disubstituted pyridines .

Diazotization and Chlorination

The amine group at position 2 facilitates diazotization, enabling Sandmeyer-type reactions:

-

Diazotization of 5-bromo-4-chloro-3-fluoropyridin-2-amine with NaNO₂/HCl (−5°C) forms a diazonium salt.

-

Treatment with CuCl replaces the amine with chlorine, yielding 2,4,5-trichloro-3-fluoropyridine in >50% total yield .

Key Conditions :

-

Temperature: −5°C to 5°C for diazotization.

-

CuCl as chlorinating agent.

Amide Formation

Acetylation (acetic anhydride, 25°C) of the amine group produces N-acetyl derivatives, preserving halogen substituents (95% yield) .

Oxidation/Reduction

-

Oxidation : MnO₂ selectively oxidizes the amine to a nitro group (position 2) under mild conditions (60°C, 12 hr).

-

Reduction : H₂/Pd-C reduces the nitro group back to amine without affecting halogens.

Mechanistic Insights

-

Electronic Effects : Bromine’s lower electronegativity (vs. Cl, F) enhances leaving-group ability under Pd catalysis .

-

Steric Effects : Neat conditions favor smaller nucleophiles at the less hindered chlorine site .

-

Solvent Influence : Polar aprotic solvents (DMSO, DMF) accelerate NAS by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-chloro-3-fluoropyridin-2-amine has been identified as a key intermediate in the synthesis of various bioactive compounds. Its derivatives are often explored for their potential therapeutic effects.

Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that modifications at the 2-position of the pyridine ring can enhance cytotoxicity against cancer cell lines, making it a promising candidate for further development into anticancer drugs .

Neurological Disorders

Compounds derived from 5-bromo-4-chloro-3-fluoropyridin-2-amine have been investigated for their effects on neurological disorders. The incorporation of this compound into larger molecular frameworks has led to the discovery of new agents that target specific receptors involved in neurodegenerative diseases .

Agrochemical Applications

The compound is also utilized in the agrochemical industry, where it serves as a precursor for herbicides and pesticides.

Herbicide Development

Research indicates that halogenated pyridines, including 5-bromo-4-chloro-3-fluoropyridin-2-amine, are effective in developing herbicides due to their ability to disrupt plant growth processes. The reactivity of the bromine and chlorine substituents allows for selective targeting of specific biochemical pathways in plants .

Organic Synthesis

5-Bromo-4-chloro-3-fluoropyridin-2-amine is a valuable reagent in organic synthesis due to its electrophilic nature.

Coupling Reactions

The compound has been successfully employed in coupling reactions, particularly with nucleophiles such as amines and alcohols, leading to the formation of complex molecules with potential biological activity. For example, its use in palladium-catalyzed reactions has yielded high conversions and minimal by-products .

Functionalization

The compound can undergo various functionalization reactions, including amination and halogenation, which allow for the introduction of diverse functional groups into the pyridine ring. This versatility enhances its utility in synthesizing tailored compounds for specific applications .

Case Study: Anticancer Compound Development

In one study, researchers synthesized a series of derivatives from 5-bromo-4-chloro-3-fluoropyridin-2-amine and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain modifications significantly increased potency compared to the parent compound, demonstrating its potential as a lead structure for drug development .

Case Study: Agrochemical Innovations

Another study focused on developing new herbicides based on 5-bromo-4-chloro-3-fluoropyridin-2-amine derivatives. The synthesized compounds were tested for their efficacy against common agricultural weeds, showing promising results that could lead to more environmentally friendly herbicide options .

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-3-fluoropyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the amine group allows the compound to form specific interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium sulfinates are a broad class of reagents with diverse applications. Below is a comparative analysis of sodium (oxolan-2-yl)methanesulfinate with key analogues:

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Sodium (oxolan-2-yl)methanesulfinate | C₅H₉NaO₃S | 172.18 | 1860584-22-0 | Oxolane ring + methanesulfinate group |

| Sodium para-toluenesulfinate | C₇H₇NaO₂S | 186.18 | 824-79-3 | Aromatic ring (–C₆H₄–) + sulfinate |

| Sodium methanesulfinate | CH₃NaO₂S | 118.10 | 20273-56-5 | Simple alkyl (–CH₃) + sulfinate |

| Sodium 2-(oxolan-2-yl)ethane-1-sulfinate | C₆H₁₁NaO₃S | 186.21 | 1515478-46-2 | Ethane linker + oxolane + sulfinate |

Key Observations :

- Electronic Effects: Aryl sulfinates (e.g., sodium para-toluenesulfinate) exhibit enhanced reactivity in electrophilic substitutions due to aromatic conjugation, whereas alkyl sulfinates like sodium methanesulfinate are less reactive .

- Steric Effects : Bulky substituents on aryl sulfinates (e.g., ortho-tolyl) reduce reaction yields due to steric hindrance. For example, ortho-tolylsulfinate yields 64% in radical additions versus 87% for para-tolylsulfinate . The oxolane group in sodium (oxolan-2-yl)methanesulfinate may impose moderate steric hindrance, though less than ortho-substituted aryl systems.

- Solubility : The oxolane ring likely improves solubility in polar solvents (e.g., DMSO, water) compared to hydrophobic aryl sulfinates, facilitating homogeneous reaction conditions .

Table 2: Reaction Performance in Radical Additions

| Sulfinate Reagent | Substrate | Yield (%) | Notes |

|---|---|---|---|

| Sodium para-toluenesulfinate | 2-Aminobenzonitrile | 87 | Electron-donating –CH₃ enhances yield |

| Sodium ortho-toluenesulfinate | 2-Aminobenzonitrile | 64 | Steric hindrance lowers yield |

| Sodium methanesulfinate | 2-Aminobenzonitrile | <5 | Low reactivity of alkyl sulfinates |

| Sodium (oxolan-2-yl)methanesulfinate* | – | – | Predicted intermediate reactivity |

Biological Activity

5-Bromo-4-chloro-3-fluoropyridin-2-amine is a heterocyclic organic compound with significant biological activity, primarily due to its unique structural features. This article delves into the compound's biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

5-Bromo-4-chloro-3-fluoropyridin-2-amine is characterized by:

- Chemical Formula : CHBrClFN

- IUPAC Name : 5-bromo-4-chloro-3-fluoropyridin-2-amine

- CAS Number : 2092270-28-3

The presence of bromine, chlorine, and fluorine atoms on the pyridine ring contributes to its distinct reactivity and interaction with biological targets, making it a subject of interest in drug discovery and development.

The biological activity of 5-bromo-4-chloro-3-fluoropyridin-2-amine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The halogen substituents enhance the compound's ability to form hydrogen bonds and engage in halogen bonding, which can modulate protein activity. This mechanism is crucial for its potential as an enzyme inhibitor or receptor ligand .

Antimicrobial Properties

Research indicates that compounds similar to 5-bromo-4-chloro-3-fluoropyridin-2-amine exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that halogenated pyridines can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Studies and Research Findings

- Antiproliferative Activity : In a study assessing the antiproliferative effects of related compounds on human liver cancer cell lines (HepG2), it was found that certain pyridine derivatives exhibited significant cytotoxicity, suggesting a potential for further exploration in cancer therapeutics .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. The structure-based design showed promising results in developing potent inhibitors that could lead to new antimalarial drugs .

Synthesis Methods

The synthesis of 5-bromo-4-chloro-3-fluoropyridin-2-amine can be achieved through several methods:

- Halogenation Reactions : Starting from 2-amino-pyridine derivatives, halogenation can be performed using reagents like N-bromosuccinimide (NBS) or thionyl chloride under controlled conditions. This method allows for the introduction of bromine and chlorine atoms onto the pyridine ring .

- Coupling Reactions : The compound can also be synthesized via palladium-catalyzed coupling reactions, which are essential for creating complex organic molecules used in pharmaceuticals.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-fluoropyridin-2-amine | Lacks chlorine; only bromine and fluorine | Moderate antimicrobial activity |

| 5-Bromo-3-chloropyridin-2-amine | Different halogen arrangement | Varies based on substitution pattern |

The unique combination of halogens in 5-bromo-4-chloro-3-fluoropyridin-2-amine enhances its reactivity compared to similar compounds, potentially leading to improved biological activity.

Q & A

What are the recommended methods for synthesizing 5-bromo-4-chloro-3-fluoropyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

A common approach involves halogenation and amination of a pyridine precursor. For example, starting with a halogenated pyridine such as 5-bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5) , the amine group can be introduced via catalytic amination or nitro group reduction. Evidence from analogous pyrimidine synthesis (e.g., reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride in HCl, followed by alkaline extraction and recrystallization) achieved 90% yield . Optimization includes:

- Temperature control : Reactions at 273 K minimize side reactions .

- Solvent selection : Ethyl acetate for extraction and acetonitrile for recrystallization improve purity .

- Catalyst screening : Transition metals (e.g., Pd/C or CuI) may enhance regioselective amination.

How should researchers characterize the molecular structure and confirm the regiochemistry of substituents in 5-bromo-4-chloro-3-fluoropyridin-2-amine?

Basic Research Question

Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to identify amine protons (δ ~5-6 ppm) and aromatic protons.

- ¹⁹F NMR : Confirms fluorine substitution patterns .

- HRMS : Validates molecular weight (e.g., C₅H₄BrClFN₂: MW 238.36 g/mol).

- X-ray crystallography : Resolves regiochemistry via bond lengths and angles. For example, planar pyrimidine rings with coplanar substituents (Br, Cl, N) were confirmed in a related compound .

- Hydrogen bonding analysis : Intermolecular N–H···N bonds (as in ) stabilize crystal structures and validate amine positioning.

What strategies can mitigate competing side reactions during halogen-selective substitution in derivatives of 5-bromo-4-chloro-3-fluoropyridin-2-amine?

Advanced Research Question

Methodological Answer :

- Reactivity hierarchy : Prioritize bromine (most reactive in cross-coupling) over chlorine and fluorine. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids (e.g., 4-Bromo-3-chloro-2-fluorophenylboronic acid ).

- Protecting groups : Temporarily protect the amine with Boc or Fmoc to prevent undesired nucleophilic attacks.

- Temperature/pH control : Low-temperature reactions (~0°C) and buffered solutions (pH 7-8) reduce halogen scrambling.

How can computational chemistry aid in predicting reactivity and regioselectivity for further functionalization of this compound?

Advanced Research Question

Methodological Answer :

- DFT calculations : Model transition states to predict activation barriers for substitution reactions. For example, electrostatic potential maps can identify electron-deficient carbons prone to nucleophilic attack.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for drug discovery.

- Reactivity descriptors : Use Fukui indices to identify sites for electrophilic/nucleophilic substitution.

What are the best practices for resolving contradictions in spectroscopic data when analyzing substituted pyridin-2-amine derivatives?

Advanced Research Question

Methodological Answer :

- Cross-validation : Compare NMR data with X-ray structures (e.g., hydrogen-bonding networks in ).

- Isotopic labeling : Use ¹⁵N-labeled amines to clarify ambiguous peaks in crowded spectra.

- Dynamic NMR : Variable-temperature studies resolve rotational barriers (e.g., amine group rotation).

- Literature benchmarking : Contrast findings with structurally similar compounds (e.g., 5-bromo-6-fluoropyridin-2-amine ).

How to optimize cross-coupling reactions (e.g., Suzuki) using 5-bromo-4-chloro-3-fluoropyridin-2-amine as a substrate?

Advanced Research Question

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.